molecular formula C11H7FO3 B3095272 3-Fluoro-5-(furan-2-yl)benzoic acid CAS No. 1261992-54-4

3-Fluoro-5-(furan-2-yl)benzoic acid

Cat. No.: B3095272
CAS No.: 1261992-54-4
M. Wt: 206.17 g/mol
InChI Key: HCUXASORVDZEMJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-(furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a furan ring This compound is of interest due to its unique structural features, which combine the properties of both fluorinated benzoic acids and furan derivatives

Scientific Research Applications

3-Fluoro-5-(furan-2-yl)benzoic acid has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “3-Fluoro-5-(furan-2-yl)benzoic acid” was not found in the retrieved papers, it’s generally advised not to eat, drink, or smoke when using this product .

Future Directions

The future directions for “3-Fluoro-5-(furan-2-yl)benzoic acid” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the switch from traditional resources such as crude oil to biomass in the chemical industry could impact the use of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of furan is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions typically involve mild temperatures and the use of environmentally benign reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(furan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 3-Fluoro-5-(furan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(furan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can contribute to its overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(furan-2-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the furan ring, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-5-(furan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-9-5-7(10-2-1-3-15-10)4-8(6-9)11(13)14/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUXASORVDZEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688513
Record name 3-Fluoro-5-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-54-4
Record name 3-Fluoro-5-(furan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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